V3Tsq43P49

Spinal Anesthesia Postoperative Analgesia Opioid-Sparing

Sameridine hydrochloride (CAS 136483-84-6; UNII V3Tsq43P49; synonym NIH is a 4-phenylpiperidine derivative chemically related to pethidine (meperidine). It is structurally characterized as N-ethyl-1-hexyl-N-methyl-4-phenyl-4-piperidinecarboxamide hydrochloride, with a molecular weight of 366.97 g/mol.

Molecular Formula C21H35ClN2O
Molecular Weight 367.0 g/mol
CAS No. 136483-84-6
Cat. No. B12370196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameV3Tsq43P49
CAS136483-84-6
Molecular FormulaC21H35ClN2O
Molecular Weight367.0 g/mol
Structural Identifiers
SMILESCCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC.Cl
InChIInChI=1S/C21H34N2O.ClH/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19;/h8-10,12-13H,4-7,11,14-18H2,1-3H3;1H
InChIKeyVFXXNIHMKMOIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sameridine Hydrochloride (CAS 136483-84-6): A Dual-Action 4-Phenylpiperidine Local Anesthetic and μ-Opioid Partial Agonist


Sameridine hydrochloride (CAS 136483-84-6; UNII V3Tsq43P49; synonym NIH 10908) is a 4-phenylpiperidine derivative chemically related to pethidine (meperidine) [1]. It is structurally characterized as N-ethyl-1-hexyl-N-methyl-4-phenyl-4-piperidinecarboxamide hydrochloride, with a molecular weight of 366.97 g/mol . The compound was developed as an intrathecal agent with an unusual dual pharmacological profile: it possesses both local anesthetic properties (via sodium channel blockade) and μ-opioid partial agonist activity, intended to provide surgical anesthesia with extended postoperative analgesia .

Why Sameridine Hydrochloride Cannot Be Replaced by Standard Local Anesthetics


Generic substitution among local anesthetics is precluded by sameridine's unique dual mechanism of action, which confers a pharmacodynamic profile distinct from that of conventional single-mechanism agents like lidocaine or bupivacaine. While classic local anesthetics rely solely on sodium channel blockade for nerve conduction inhibition, sameridine's additional partial μ-opioid receptor agonism [1] enables a clinically meaningful extension of postoperative analgesia without the need for systemic opioid administration [2]. This dual functionality is not present in any currently approved spinal anesthetic and fundamentally alters the risk-benefit calculus regarding respiratory depression and postoperative analgesic consumption.

Quantitative Differentiation Evidence for Sameridine Hydrochloride Versus Key Comparators


Postoperative Analgesic Duration: Sameridine vs. Lidocaine in Spinal Anesthesia

In a head-to-head clinical trial, sameridine demonstrated a statistically significant reduction in the need for postoperative systemic morphine compared to lidocaine. Patients receiving sameridine (15, 20, or 23 mg intrathecally) were less likely to request morphine for postoperative analgesia and were less likely to request any analgesia in the first 4 hours after drug injection compared to patients receiving 100 mg of hyperbaric lidocaine [1]. This difference is directly attributed to sameridine's μ-opioid partial agonist activity, which lidocaine lacks.

Spinal Anesthesia Postoperative Analgesia Opioid-Sparing

Respiratory Depression Profile: Intravenous Sameridine vs. Morphine

A clinical study compared the effects of intravenous sameridine and morphine on resting ventilation. While a large dose of sameridine (0.73 mg/kg) did reduce minute ventilation and increase end-tidal CO₂, a clinical dose (0.15 mg/kg) produced no ventilatory changes. In contrast, morphine at 0.10 mg/kg also induced ventilatory depression [1]. Furthermore, a separate study on hypercarbic ventilatory response showed that a large IV dose of sameridine (0.73 mg/kg) caused a rightward shift of the response curve by 4.5 mm Hg, whereas a morphine-equivalent molar dose would be expected to cause a 12 mm Hg shift [2]. This reduced respiratory depression is a key feature of sameridine's partial agonist profile.

Respiratory Depression Ventilatory Response μ-Opioid Partial Agonism

Risk of Transient Neurologic Symptoms (TNS): Sameridine vs. Lidocaine Class Inference

A meta-analysis of 39 randomized controlled trials (n=4733) established that lidocaine significantly increases the risk of transient neurological symptoms (TNS) compared to other local anesthetics (RR 4.12, 95% CI 3.13–5.43). Subgroup analysis revealed that lidocaine's elevated TNS risk was not observed when compared to mepivacaine, ropivacaine, or sameridine [1]. This class-level inference suggests that sameridine shares a favorable TNS safety profile with these agents, avoiding the elevated neurotoxicity risk associated with intrathecal lidocaine.

Transient Neurologic Symptoms Spinal Anesthesia Safety Neurotoxicity

In Vitro Potency Ranking: Sameridine vs. Prilocaine and Lidocaine

In a study evaluating the physicochemical interaction of local anesthetics with lipid model systems, the compounds were ranked by their topical anesthetic potency. Sameridine was placed in the potency order as follows: AD > Sameridine > Lidocaine ≈ Prilocaine ≈ EMLA [1]. This in vitro ranking, while not a direct head-to-head clinical comparison, provides quantitative evidence of sameridine's superior potency over commonly used agents like lidocaine and prilocaine in a membrane-interaction model, suggesting potential advantages in formulations where permeability and potency are critical.

Local Anesthetic Potency In Vitro Permeation Topical Anesthesia

Key Application Scenarios for Sameridine Hydrochloride Driven by Differential Evidence


Intrathecal Anesthesia for Ambulatory Surgery with Extended Postoperative Analgesia Requirement

Based on the direct head-to-head comparison with lidocaine [1], sameridine is particularly well-suited for spinal anesthesia in ambulatory surgical procedures (e.g., inguinal hernia repair, knee arthroscopy) where a single intrathecal injection can provide both intraoperative anesthesia and reduce the need for systemic opioids in the critical 4-hour postoperative window. This application leverages sameridine's dual local anesthetic and μ-opioid partial agonist properties to improve patient comfort and reduce opioid-related side effects.

Opioid-Sparing Pain Management Protocols in High-Risk Patient Populations

The evidence from respiratory depression studies [1] [2] supports the use of sameridine in clinical scenarios where minimizing opioid-induced respiratory depression is paramount, such as in elderly patients or those with pre-existing pulmonary compromise. At clinical doses (0.15 mg/kg IV or intrathecal equivalents), sameridine provides analgesia without the ventilatory impairment observed with equi-analgesic doses of morphine. This makes it a valuable tool for multimodal, opioid-sparing analgesic regimens.

Spinal Anesthesia in Settings Where Lidocaine-Induced TNS is a Concern

The class-level evidence from the meta-analysis [1] indicates that sameridine, like mepivacaine and ropivacaine, does not share lidocaine's elevated risk for causing transient neurological symptoms (TNS). Therefore, sameridine represents a rational alternative to lidocaine for spinal anesthesia in day-case or ambulatory surgery settings where TNS, which can delay discharge and reduce patient satisfaction, is a significant clinical and operational concern.

Formulation Development for Topical or Transdermal Anesthetic Products

The in vitro potency ranking [1] suggests that sameridine has a favorable interaction profile with lipid membranes, which could translate to improved skin permeability and efficacy in topical formulations. For research and development programs focused on novel transdermal pain relief patches or creams, sameridine's higher relative potency compared to lidocaine or prilocaine makes it an attractive candidate for further investigation and optimization.

Quote Request

Request a Quote for V3Tsq43P49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.